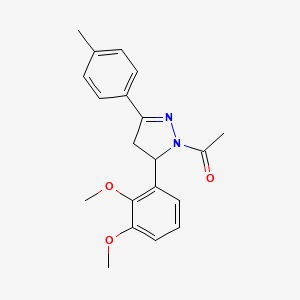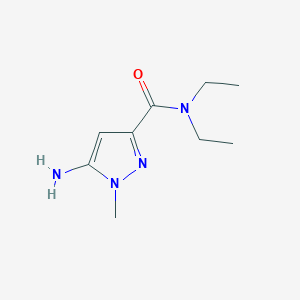![molecular formula C21H20ClN3O B2561690 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-4-methylphenyl)pyrrolidin-2-one CAS No. 847397-36-8](/img/structure/B2561690.png)
4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-4-methylphenyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including an allyl group, a benzimidazole ring, a pyrrolidinone ring, and a substituted phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The benzimidazole and pyrrolidinone rings are likely to contribute to the rigidity of the molecule, while the allyl group and the substituted phenyl ring could add some flexibility .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present . The benzimidazole ring is often involved in hydrogen bonding and π-π stacking interactions, while the allyl group could potentially undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of multiple rings could increase its melting point and boiling point, while the presence of the allyl group could make it more reactive .科学的研究の応用
Synthesis and Chemical Properties
Synthesis Techniques : The compound's synthesis involves processes like the reaction of succindialdehyde or glutaraldehyde, benzotriazole, and N-phenylethylenediamine, leading to various substituted hexahydro-1H-pyrrolo[1,2-a]imidazoles and octahydroimidazo[1,2-a]pyridines (Katritzky et al., 2000).
Chemical Reactivity : The compound can undergo reactions with Grignard reagents, allylsilanes, silyl ethers, and triethyl phosphite, resulting in various substituted derivatives in good to excellent yields. The stereochemistry of these derivatives can be elucidated through various spectroscopic methods (Katritzky et al., 2000).
Potential Biological Activities
Cancer Research : The compound's derivatives have been explored for their potential as anti-cancer agents. For instance, derivatives of oroidin, a structurally related compound, have been tested against various cancer cell lines, with some showing significant inhibitory activity (Dyson et al., 2014).
Antiviral Activity : Structurally related compounds have been investigated for their antiviral properties. For example, certain imidazo[1,2-a]pyridines, which are structurally akin, were synthesized and showed potential as antirhinovirus agents (Hamdouchi et al., 1999).
Photoluminescent Properties
- Coordination Compounds and Luminescence : The compound and its derivatives can be used in the synthesis of coordination polymers, which have been studied for their photoluminescent properties. This application could be relevant in material sciences and photophysics (Li et al., 2018).
作用機序
将来の方向性
特性
IUPAC Name |
1-(3-chloro-4-methylphenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O/c1-3-10-24-19-7-5-4-6-18(19)23-21(24)15-11-20(26)25(13-15)16-9-8-14(2)17(22)12-16/h3-9,12,15H,1,10-11,13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROLHRMVYLRKSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC=C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[Cyano-(2-methoxyphenyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide](/img/structure/B2561608.png)

![(E)-4-(Dimethylamino)-N-[2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]but-2-enamide](/img/structure/B2561611.png)



![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-nitrobenzamide](/img/structure/B2561618.png)

![3-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid](/img/structure/B2561621.png)




![2-[4-(3-methylpiperidin-1-yl)-2-oxoquinazolin-1(2H)-yl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2561629.png)